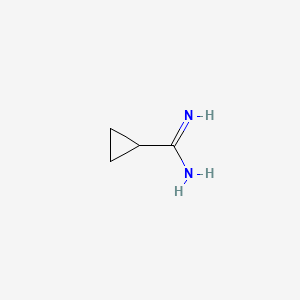

Cyclopropanecarboximidamide

Vue d'ensemble

Description

Synthesis Analysis

Cyclopropane derivatives are synthesized through various methods, including stereoselective cyclopropanation reactions, which are pivotal in organic chemistry for introducing cyclopropane subunits into molecules. These reactions can be classified into halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences, highlighting the versatility and complexity in synthesizing cyclopropane derivatives (Lebel et al., 2003). The development of asymmetric cyclopropanation reactions has also been significant, allowing for the creation of enantiomerically enriched cyclopropane compounds, critical for biological applications (Bartoli et al., 2014).

Molecular Structure Analysis

Cyclopropane derivatives exhibit unique molecular structures characterized by the strain inherent to their small ring structure. This strain impacts their reactivity and stability, making them subjects of extensive study in both physical and organic chemistry. The synthesis and structural analysis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide detailed insights into the molecular structure of cyclopropane derivatives, showcasing the influence of the cyclopropane ring on molecular conformation and bonding (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropanes are known for their diverse chemical reactions, owing to the cyclopropane ring's strain and electronic properties. They undergo various transformations, such as ring expansion and cycloaddition reactions, which are fundamental in synthetic chemistry for constructing complex molecules (Carson & Kerr, 2009). The electrochemical synthesis of cyclopropanes offers a systematic approach to generating cyclopropanes through both cathodic and anodic processes, highlighting the methodological diversity in synthesizing these compounds (Elinson et al., 1996).

Physical Properties Analysis

The physical properties of cyclopropanes, such as their bond angles, bond lengths, and the coplanarity of the carbon atoms in the ring, significantly influence their stability and reactivity. The cyclopropane ring's unique properties are exploited in medicinal chemistry for their biological relevance and in synthetic chemistry for the creation of new compounds with desired physical and chemical characteristics (Talele, 2016).

Chemical Properties Analysis

Cyclopropanes exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, owing to the high strain and enhanced π-character of the C-C bonds. These properties make cyclopropanes versatile intermediates in organic synthesis, enabling the construction of complex molecules with diverse functionalities (Wu et al., 2018).

Applications De Recherche Scientifique

1. Versatility in Preclinical/Clinical Drug Molecules

Cyclopropanecarboximidamide, through its cyclopropyl fragment, plays a crucial role in transitioning drug candidates from preclinical to clinical stages. The cyclopropane ring has unique features like coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, enhancing the potency of drugs while reducing off-target effects (Talele, 2016).

2. Diverse Biological Activities

Cyclopropane derivatives exhibit a broad spectrum of biological properties. These include enzyme inhibition and activities like insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral (Salaün, 2000).

3. Medicinal Chemistry: N-cyclopropylation

In medicinal chemistry, cyclopropanes offer unique spatial and electronic features with high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent demonstrates the importance of nitrogenated compounds in pharmaceuticals (Gagnon et al., 2007).

4. Synthetic Chemistry: Stereoselective Cyclopropanation

Cyclopropanes serve as versatile intermediates in the synthesis of more complex compounds. Advances in the enantioselective synthesis of cyclopropanes have been significant, particularly in the context of creating insecticides and other complex molecules (Lebel et al., 2003).

5. Biosynthesis of Natural Products

Cyclopropanes, found in various natural products with antibiotic and antitumor properties, play a crucial role in their biological activities. Studies on the biosynthesis of these compounds provide insight into their therapeutic potential and enzyme catalysis (Thibodeaux et al., 2012).

6. Conformational Restriction in Bioactive Compounds

The cyclopropane ring effectively restricts the conformation of biologically active compounds, improving activity and aiding in understanding bioactive conformations. This approach has been used in the development of histamine analogues (Kazuta et al., 2002).

7. Drug Design and Lead Compounds

Cyclopropanes are pivotal in medicinal chemistry, serving as lead compounds in drug design. Techniques for the synthesis of cyclopropane-containing compounds aid in creating drug candidates fitting desirable chemical space (Chawner et al., 2017).

8. Natural Product Synthesis

Cyclopropanes play a key role in the total synthesis of natural products. The use of novel synthetic methodologies to construct highly functionalized cyclopropanes demonstrates their importance in organic chemistry (Chen et al., 2012).

9. Synthesis of Heterocyclic Compounds

Activated cyclopropanes facilitate the construction of heterocyclic compounds, which are important in both diversity- and target-oriented synthetic approaches. These methods are useful in natural product synthesis (Carson & Kerr, 2009).

10. Functionalization of Cyclopropanes

The functionalization of cyclopropanes is a significant research topic due to their presence in molecules with diverse biological properties. Recent methods focus on the catalytic and asymmetric direct functionalization of these compounds (Dian & Marek, 2018).

Propriétés

IUPAC Name |

cyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPOKGPAPEJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968910 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54070-74-5 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)